molecular formula C25H30N4O3S B2866287 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide CAS No. 863558-89-8

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B2866287
CAS No.: 863558-89-8
M. Wt: 466.6
InChI Key: VNTIFSQKBYKVLJ-UHFFFAOYSA-N
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Description

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the piperazine ring in its structure contributes to its biological activity, making it a subject of interest in various scientific research fields.

Scientific Research Applications

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of similar compounds has been explored. For instance, some compounds have been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . Piperazine derivatives such as trifluoromethylphenylpiperazine (TFMPP) have also been shown to exert a major part of their mechanism of action as nonselective serotonin receptor agonists .

Safety and Hazards

Safety and hazards associated with similar compounds have been reported. For instance, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The future directions for the research on similar compounds could involve the development of highly selective inhibitors for various receptors. For instance, the development of highly selective 5-HT1A receptor inhibitors is closely linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold on them .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product. The optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various halogenated or alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-20-5-11-24(12-6-20)33(30,31)27-19-25(21-4-3-13-26-18-21)29-16-14-28(15-17-29)22-7-9-23(32-2)10-8-22/h3-13,18,25,27H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTIFSQKBYKVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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